molecular formula C19H22O3 B5601090 3-methyl-1-[(3-methylbut-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-methyl-1-[(3-methylbut-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B5601090
M. Wt: 298.4 g/mol
InChI Key: HWFBCUOZJZGDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-[(3-methylbut-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that includes a benzo[c]chromen-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(3-methylbut-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-methylbut-2-en-1-ol with a suitable benzo[c]chromen-6-one derivative under acidic or basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(3-methylbut-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, under mild to moderate temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized benzo[c]chromen-6-one derivatives.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(3-methylbut-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-[(3-methylbut-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of the 3-methylbut-2-enyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-1-(3-methylbut-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-12(2)8-9-21-16-10-13(3)11-17-18(16)14-6-4-5-7-15(14)19(20)22-17/h8,10-11H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFBCUOZJZGDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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